IHVR-11029 is derived from a series of chemical modifications aimed at enhancing its efficacy and safety profile. It belongs to a class of compounds that are being explored for their ability to interact with specific molecular targets in the body. The classification of IHVR-11029 falls under small molecules, which are typically characterized by their low molecular weight and ability to penetrate cell membranes, allowing them to exert effects at the cellular level.
The synthesis of IHVR-11029 involves several key steps, utilizing both organic synthesis techniques and advanced chemical methodologies. The process begins with the selection of appropriate starting materials, which are subjected to various reactions including:
The molecular structure of IHVR-11029 can be described using its chemical formula, which reflects its composition and arrangement of atoms. The compound features a unique arrangement that allows it to interact effectively with its biological targets. Key structural characteristics include:
Detailed structural data can be obtained using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide insights into molecular weight, connectivity, and spatial orientation.
IHVR-11029 participates in various chemical reactions that are essential for its activity in biological systems. These reactions can include:
Understanding these reactions is crucial for predicting the behavior of IHVR-11029 within biological systems and optimizing its therapeutic potential.
The mechanism of action for IHVR-11029 involves modulating specific biochemical pathways associated with disease processes. This may include:
Research data supporting these mechanisms often comes from in vitro studies where the effects of IHVR-11029 on target cells are analyzed.
The physical properties of IHVR-11029 include:
Chemical properties may involve:
Analytical techniques such as high-performance liquid chromatography can be employed to assess these properties quantitatively.
IHVR-11029 has potential applications in several scientific fields, particularly in drug development targeting inflammatory diseases, autoimmune disorders, and possibly cancer therapies. Its ability to modulate key biological pathways makes it a candidate for further research aimed at developing new treatment options for conditions that currently have limited therapeutic solutions.
The systematic IUPAC name for IHVR-11029 is (2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol. This name precisely defines its stereochemistry, substituent positions, and backbone structure [1] [3] [7].
IHVR-11029 is globally identified by the CAS Registry Number 1383152-30-4, a unique identifier essential for regulatory documentation and chemical tracking [1] [2] [3].
Table 1: Summary of Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₇F₂NO₅ |
Molecular Weight (g/mol) | 375.41 |
Hydrogen Bond Donors | 4 |
Hydrogen Bond Acceptors | 6 |
Solubility | >100 mg/mL in DMSO |
Stability | >2 years at -20°C (dry, dark) |
Solubility and Stability: IHVR-11029 is highly soluble in DMSO (>100 mg/mL) but exhibits limited water solubility. It remains stable for over two years when stored desiccated at -20°C [1] [3].
The molecule contains four chiral centers (positions 2, 3, 4, and 5 of the piperidine ring), each with defined R or S configurations. Its structure includes 12 rotatable bonds, primarily within the hexyloxy linker and phenoxy moiety. This flexibility may influence binding kinetics with target enzymes [3] [7].
Absolute stereochemistry was confirmed through:
Table 2: Stereochemical and Conformational Features
Feature | Detail |
---|---|
Chiral Centers | 4 (C2, C3, C4, C5 of piperidine) |
Stereochemical Designation | (2R,3R,4R,5S) |
Rotatable Bonds | 12 |
Key Validation Methods | X-ray crystallography, ¹H/¹³C NMR, [α]D |
Synthetic Control: The specified stereocenters necessitate asymmetric synthesis or chiral separation to ensure pharmacological activity, as α-glucosidase inhibition is stereospecific [1] [7].
Table 3: Compound Nomenclature Summary
Identifier Type | Name/Number |
---|---|
IUPAC Name | (2R,3R,4R,5S)-1-[6-(2,5-difluorophenoxy)hexyl]-2-(hydroxymethyl)piperidine-3,4,5-triol |
CAS No. | 1383152-30-4 |
SMILES | OC[C@@H]1C@@HC@HC@@HCN1CCCCCCOC2=CC(F)=CC=C2F |
InChI Key | XGCVJVFPIXDHPA-CYGHRXIMSA-N |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: